2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE
Overview
Description
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an adamantyl group, a difluoromethoxyphenyl group, and a vinyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using 1-adamantanol and an appropriate electrophile.
Attachment of the difluoromethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction using a difluoromethoxyphenyl halide and a suitable nucleophile.
Vinylation: The vinyl group can be introduced through a Heck reaction or a similar coupling reaction using a vinyl halide and a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: The vinyl group allows for coupling reactions such as Heck or Suzuki coupling to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the adamantyl group may enhance its binding affinity and selectivity for certain targets, while the difluoromethoxyphenyl group may contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar compounds to 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE include other oxadiazoles with different substituents. These compounds may share some chemical properties but differ in their specific applications and bioactivities. For example:
2-(1-adamantyl)-5-phenyl-1,3,4-oxadiazole: Lacks the difluoromethoxy group, which may result in different bioactivity and chemical properties.
2-(1-adamantyl)-5-{2-[4-methoxyphenyl]vinyl}-1,3,4-oxadiazole: Contains a methoxy group instead of a difluoromethoxy group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other oxadiazoles.
Properties
IUPAC Name |
2-(1-adamantyl)-5-[2-[4-(difluoromethoxy)phenyl]ethenyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c22-20(23)26-17-4-1-13(2-5-17)3-6-18-24-25-19(27-18)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,20H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGFIGJRDZERSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C=CC5=CC=C(C=C5)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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